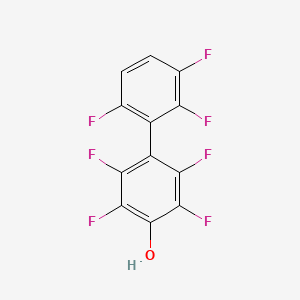
2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Didehydro-3,4,4-trifluorotricyclo(4210(sup 2,5))nonane is a unique fluorinated tricyclic compound Its structure is characterized by the presence of three fluorine atoms and a tricyclic framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane typically involves multiple steps, starting from simpler precursors. One common approach is the fluorination of a tricyclic precursor using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.2.1.0(2,5)]nonane: A non-fluorinated analog with similar tricyclic structure but different reactivity and properties.
3,3,4,4-Tetrafluoro-tricyclo(4.2.1.0(2,5))non-7-ene: Another fluorinated tricyclic compound with different substitution pattern and reactivity.
3,3-Diethoxytricyclo[4.2.1.0(2,5)]nonane: A compound with ethoxy groups instead of fluorine, leading to different chemical behavior.
Uniqueness
2,3-Didehydro-3,4,4-trifluorotricyclo(4210(sup 2,5))nonane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
102433-80-7 |
|---|---|
Molecular Formula |
C9H9F3 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
3,4,4-trifluorotricyclo[4.2.1.02,5]non-2-ene |
InChI |
InChI=1S/C9H9F3/c10-8-6-4-1-2-5(3-4)7(6)9(8,11)12/h4-5,7H,1-3H2 |
InChI Key |
QLYYIJDGWYWZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2=C(C3(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


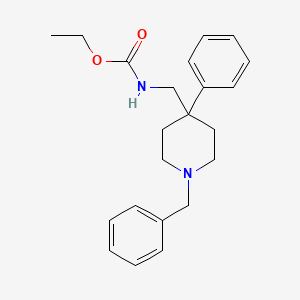
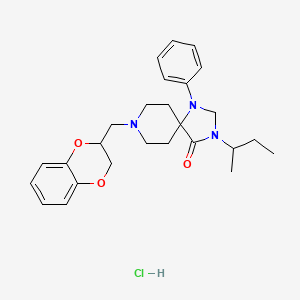



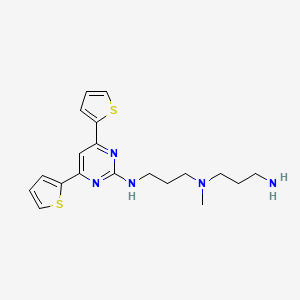
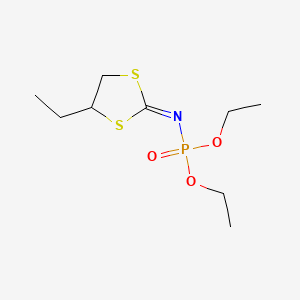
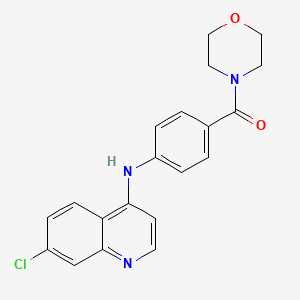

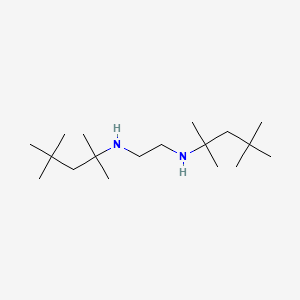
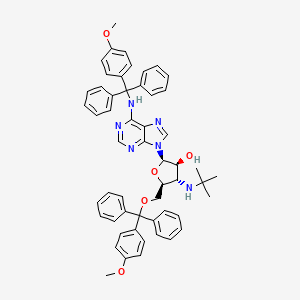
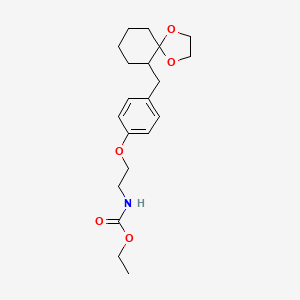
![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)
